molecular formula C5H12S B1329419 2,2-dimethylpropane-1-thiol CAS No. 1679-08-9

2,2-dimethylpropane-1-thiol

Cat. No.: B1329419
CAS No.: 1679-08-9
M. Wt: 104.22 g/mol
InChI Key: LSUXMVNABVPWMF-UHFFFAOYSA-N
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Description

. It is characterized by a thiol group (-SH) attached to a neopentyl structure, making it a unique and interesting compound in organic chemistry.

Scientific Research Applications

Chemical Additions to Polybutadienes

2,2-Dimethylpropanethiol has been studied for its reaction with commercial hydroxytelechelic polybutadienes. This research, conducted by Campa and Pham (1981), found that 2,2-dimethylpropanethiol does not react easily with these polybutadienes, in contrast to other thiols like butanethiol. This selective reactivity is important in understanding the chemical behavior of 2,2-dimethylpropanethiol in polymer modifications (Campa & Pham, 1981).

Catalytic Applications in Hydrocarbon Conversion

In the field of catalysis, 2,2-dimethylpropanethiol (referred to as neopentane in some studies) has been used to study its conversion over various catalysts. For example, Karpiński, Gandhi, and Sachtler (1993) investigated the effects of different ions on the catalytic performance of Pd in L-zeolite during neopentane conversion. Their findings have implications for the understanding of catalytic processes in hydrocarbons (Karpiński, Gandhi, & Sachtler, 1993).

Oxidation Studies in Jet-Stirred Reactors

The oxidation of 2,2-dimethylpropane (another name for 2,2-dimethylpropanethiol) was experimentally studied in a jet-stirred reactor by Dagaut and Cathonnet (1999). This research is key to understanding the chemical kinetics and major reaction paths in the oxidation of this compound (Dagaut & Cathonnet, 1999).

Role in Sample Preparation for Microscopic Examinations

Muller and Jacks (1975) utilized 2,2-dimethoxypropane, a related compound, for chemically dehydrating biological tissues for electron microscopic examination. This technique maintained the ultrastructural integrity of various tissues and simplified the preparation process for microscopy (Muller & Jacks, 1975).

Structural and Conformational Studies in Nanotubes

Kuznetsov (2014) conducted a study on the structural and conformational behavior of 2,2-dimethylpropane in carbon nanotubes. This research provides insights into the molecular interactions and bond behavior of this compound in confined spaces, important for nanotechnology applications (Kuznetsov, 2014).

Safety and Hazards

2,2-Dimethylpropanethiol is classified as a substance that causes serious eye damage . Precautionary measures include wearing eye protection and face protection. If it comes into contact with the eyes, it’s advised to rinse cautiously with water for several minutes. If contact lenses are present and easy to do, they should be removed. Continue rinsing and immediately call a poison center or doctor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-dimethylpropane-1-thiol can be synthesized through various methods. One common approach involves the reaction of neopentyl chloride with sodium hydrosulfide in an aqueous medium. The reaction proceeds as follows:

(CH3\text{(CH}_3(CH3​

Properties

IUPAC Name

2,2-dimethylpropane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-5(2,3)4-6/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUXMVNABVPWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168426
Record name 2,2-Dimethylpropanethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1679-08-9
Record name 2,2-Dimethyl-1-propanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1679-08-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylpropanethiol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylpropanethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylpropanethiol
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Record name 2,2-DIMETHYLPROPANETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the reactivity of 2,2-Dimethylpropanethiol with hydroxytelechelic polybutadienes?

A1: The research paper primarily focuses on the radical addition of different thiols to commercial hydroxytelechelic polybutadienes. In the case of 2,2-Dimethylpropanethiol (referred to as thiol 3 in the paper), the research found that it "does not react easily" with the double bonds present in these polybutadiene molecules []. This suggests a lower reactivity compared to other thiols investigated in the study, such as butanethiol. The study doesn't delve into the specific reasons behind this lower reactivity, but it does highlight a significant finding regarding the reactivity of different thiol structures with polybutadienes.

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